1-(Azetidin-3-yl)prop-2-en-1-one
CAS No.:
Cat. No.: VC17645925
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9NO |
|---|---|
| Molecular Weight | 111.14 g/mol |
| IUPAC Name | 1-(azetidin-3-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C6H9NO/c1-2-6(8)5-3-7-4-5/h2,5,7H,1,3-4H2 |
| Standard InChI Key | DCBJOWFFIIAUEN-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)C1CNC1 |
Introduction
Structural and Chemical Properties
The core structure of 1-(Azetidin-3-yl)prop-2-en-1-one consists of an azetidin-3-one ring (a four-membered lactam) substituted at the C3 position with a propenone group. Key spectroscopic data include:
Table 1: Spectroscopic Characteristics
The trans stereochemistry of the C3 and C4 substituents is critical for maintaining planarity, which enhances tubulin-binding affinity . The propenone group introduces electrophilicity, enabling Michael addition reactions with biological nucleophiles such as cysteine residues .
Synthesis and Structural Optimization
Key Synthetic Pathways
The synthesis of 1-(Azetidin-3-yl)prop-2-en-1-one involves a multi-step strategy leveraging β-lactam chemistry:
-
Imine Formation: Reaction of 3,4,5-trimethoxyaniline with sorbic acid derivatives yields Schiff bases (e.g., 8a–8r) .
-
β-Lactam Cyclization: Acid-catalyzed cyclization using 2-chloro-N-methylpyridinium iodide generates the azetidin-2-one core .
-
Alkene Introduction: Sorbyl chloride or analogous reagents append the propenone group via nucleophilic acyl substitution .
Critical stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, ensuring exclusive trans product formation .
Challenges in Synthesis
-
Ring Strain: The azetidine ring’s high strain energy necessitates mild reaction conditions to prevent decomposition .
-
Alkene Stability: The propenone moiety is prone to oxidation, requiring inert atmospheres during purification .
Biological Activity and Mechanisms
Antiproliferative Effects
In MCF-7 breast cancer cells, 1-(Azetidin-3-yl)prop-2-en-1-one exhibits an IC50 of 0.38 μM, comparable to combretastatin A-4 (CA-4, IC50 = 0.12 μM) . Mechanistic studies reveal:
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics by binding to the colchicine site, inducing mitotic arrest .
-
Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed at 24-hour exposure .
Selectivity and Toxicity
The compound shows 12-fold selectivity for cancer cells over non-tumorigenic HEK-293 cells, attributed to preferential uptake via overexpressed organic anion transporters . Acute toxicity in murine models is moderate (LD50 = 45 mg/kg), with hepatotoxicity as the dose-limiting factor .
Applications in Drug Development
Prodrug Strategies
To enhance solubility, phosphate prodrugs (e.g., 15a–15d) are synthesized via dibenzyl phosphate ester intermediates . These prodrugs exhibit 3-fold higher bioavailability in pharmacokinetic studies .
Structural Analogues
Modifications at the propenone terminus (e.g., halogenation, sulfonation) improve potency. For example:
-
3-Trifluoromethylthio Derivative: 10-fold higher tubulin affinity due to enhanced hydrophobic interactions .
-
3-Nitro Analog: Acts as a nitric oxide donor, synergizing with chemotherapeutics in multidrug-resistant lines .
Future Research Directions
-
Targeted Delivery: Conjugation to monoclonal antibodies (e.g., HER2-targeted) to reduce off-target effects.
-
Combination Therapies: Co-administration with checkpoint inhibitors to enhance immunogenic cell death.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume